2-Chloro-3,4-dimethyl-5-nitropyridine
Overview
Description
2-Chloro-3,4-dimethyl-5-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethyl-5-nitropyridine typically involves the nitration of 2-chloro-3,4-dimethylpyridine. One common method includes the reaction of 2-chloro-3,4-dimethylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Aminopyridines: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Carboxypyridines: From the oxidation of methyl groups.
Scientific Research Applications
2-Chloro-3,4-dimethyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethyl-5-nitropyridine depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Similar structure but with a different position of the methyl group.
2-Chloro-3-methyl-5-nitropyridine: Similar structure but with one less methyl group.
2-Chloro-4-nitropyridine: Lacks the methyl groups .
Uniqueness: 2-Chloro-3,4-dimethyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both methyl groups and a nitro group in specific positions allows for selective reactions and applications .
Biological Activity
2-Chloro-3,4-dimethyl-5-nitropyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure:
this compound has the molecular formula C7H8ClN2O2. Its structure features a pyridine ring substituted with chlorine and nitro groups, which are known to influence its reactivity and biological activity.
Synthesis:
The compound can be synthesized through various methods, including:
- Nitration of pyridine derivatives : This involves the introduction of a nitro group into the pyridine ring.
- Chlorination : The introduction of chlorine can be achieved through electrophilic aromatic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in cell signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
A study published in Scientific Reports evaluated the antimicrobial effects of several nitropyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens . -
Anticancer Mechanism :
Another investigation focused on the anticancer activity of this compound against lung cancer cell lines. The findings revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression .
Research Findings
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against S. aureus and E. coli with MIC values indicating potential therapeutic use. |
Study 2 | Anticancer | Induced apoptosis in lung cancer cell lines with significant reduction in cell viability. |
Properties
IUPAC Name |
2-chloro-3,4-dimethyl-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(2)7(8)9-3-6(4)10(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVSXUVKMQURNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496632 | |
Record name | 2-Chloro-3,4-dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-35-9 | |
Record name | 2-Chloro-3,4-dimethyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65169-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,4-dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.